1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N2O2S/c1-17-6-7-20(14-18(17)2)16-28-24(29)23-22(12-13-31-23)27(25(28)30)15-19-8-10-21(11-9-19)26(3,4)5/h6-14,23H,15-16H2,1-5H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFPVZXDQINSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C(C)(C)C)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a member of the thienopyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of thienopyrimidine derivatives often involves the use of microwave-assisted techniques to enhance yield and reduce reaction time. The target compound features a thieno[3,2-d]pyrimidine core substituted with bulky aromatic groups that may influence its biological activity.
Biological Activity Overview
Thienopyrimidine derivatives are known for a wide range of biological activities including:
- Anticancer Activity : Many studies have reported the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines.
- Antiviral and Antibacterial Properties : These compounds have also shown promise in inhibiting viral replication and bacterial growth.
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic potential of thieno[3,2-d]pyrimidine derivatives against several cancer cell lines. For instance:
- A549 (human pulmonary carcinoma) : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- HepG2 (human hepatocellular carcinoma) : Similar potent effects were observed in HepG2 cells.
Table 1: Cytotoxicity Results Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 16.06 ± 0.09 |
| 2 | HepG2 | 1.29 ± 0.05 |
| 3 | CT26 | 21.38 ± 0.69 |
The mechanism by which thienopyrimidine derivatives exert their anticancer effects often involves the inhibition of key cellular pathways:
- Inhibition of MIF2 Tautomerase Activity : Compounds have been shown to inhibit MIF2 activity, which is crucial for cancer cell survival.
- Impact on Cell Cycle Regulation : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the anticancer activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine scaffold can significantly alter potency:
- Electron-Donating Groups : The introduction of strong electron-donating groups at the para position enhances cytotoxicity.
- Hydrophobic Interactions : The presence of bulky aromatic substituents increases hydrophobic interactions with target proteins.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-donating group at C4 | Increased cytotoxicity |
| Bulky substituents | Enhanced binding affinity |
| π-π stacking interactions | Improved potency |
Case Studies
- Study by Gryshchenko et al. (2020) : This study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects against A549 and HepG2 cell lines. Compound variations led to IC50 values ranging from 1.29 µM to over 70 µM depending on structural modifications.
- Research by Abbas et al. (2019) : Focused on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines which exhibited significant cytotoxic activity against various cancer cell lines with IC50 values as low as 0.065 µM.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this thienopyrimidine derivative, and how do substituents influence reaction efficiency?
- Methodology :
- Core Synthesis : Start with cyclization of thieno[3,2-d]pyrimidine precursors (e.g., thiourea derivatives) under reflux in aprotic solvents like acetonitrile .
- Substituent Introduction : Use nucleophilic substitution or palladium-catalyzed coupling to attach the 4-tert-butylphenyl and 3,4-dimethylphenyl groups. Tert-butyl groups may require inert atmospheres to prevent oxidation .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (typically 80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields (target >70%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring conformation. For example, tert-butyl protons appear as a singlet at ~1.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out by-products .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings, which influence electronic properties and bioactivity .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In Vitro Assays : Test against kinase targets (e.g., MIF2) using fluorescence polarization assays. IC₅₀ values <10 μM suggest therapeutic potential .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF7, HCT116). Compare IC₅₀ to reference drugs (e.g., doxorubicin) for selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Replicate under GLP conditions .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation. Low stability (e.g., t₁/₂ <30 min) may explain inconsistent in vivo results .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to off-target receptors .
Q. How do structural modifications (e.g., tert-butyl vs. trifluoromethyl groups) impact pharmacological profiles?
- Methodology :
- SAR Studies : Synthesize analogs with substituent variations. Compare logP (via HPLC) and solubility (shake-flask method) to correlate lipophilicity with membrane permeability .
- Electron-Withdrawing Effects : Replace tert-butyl with CF₃ groups to enhance metabolic resistance. Monitor CYP450 inhibition via fluorometric assays .
Q. What experimental designs validate target engagement in complex biological systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
